Tert-butyl 2,2,2-trifluoroethyl oxalate

Descripción general

Descripción

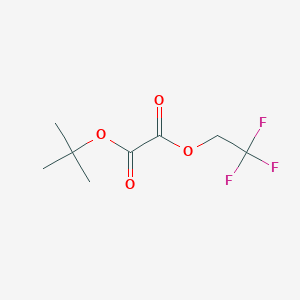

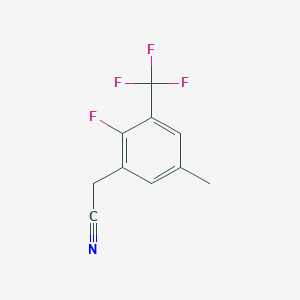

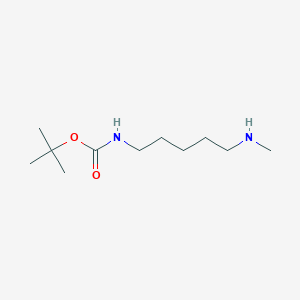

Tert-butyl 2,2,2-trifluoroethyl oxalate is a chemical compound with the CAS Number: 1803582-93-5 . It has a molecular weight of 228.17 . The IUPAC name for this compound is tert-butyl (2,2,2-trifluoroethyl) oxalate . It is stored at a temperature of 4°C and is in liquid form .

Molecular Structure Analysis

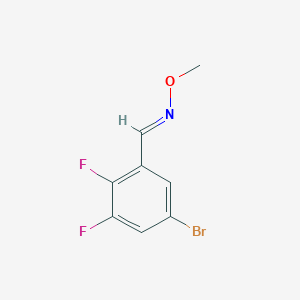

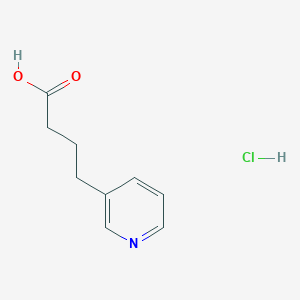

The InChI code for Tert-butyl 2,2,2-trifluoroethyl oxalate is 1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 2,2,2-trifluoroethyl oxalate is a liquid and is stored at a temperature of 4°C . It has a molecular weight of 228.17 .Aplicaciones Científicas De Investigación

Surface Hydrophobicity in Polymer Chemistry

“Tert-butyl 2,2,2-trifluoroethyl oxalate” is used in the synthesis of poly(fluoroacrylate)s with tunable surface hydrophobicity. This is achieved through radical copolymerization with other monomers like 2-(trifluoromethyl)acrylic acid. The resulting polymers have potential applications as functional coatings due to their adjustable wettability and improved adhesion properties .

Radical Copolymerization Kinetics

The compound plays a crucial role in studying the kinetics of radical copolymerization. It is copolymerized with tert-butyl-α-trifluoromethacrylate to investigate the reactivity ratios and thermal properties of the resulting polymers. These studies are fundamental in developing materials with specific thermal and chemical stability characteristics .

Adhesion-Promoting Monomer

In the field of adhesives, “Tert-butyl 2,2,2-trifluoroethyl oxalate” is used as an adhesion-promoting monomer. Its incorporation into copolymers can lead to materials that exhibit good adhesion onto metal substrates, which is crucial for various industrial applications .

Thermal Stability Enhancement

The thermal stability of polymers is significantly enhanced when “Tert-butyl 2,2,2-trifluoroethyl oxalate” is included in the polymer matrix. This property is vital for materials required to withstand high temperatures without degrading, making them suitable for aerospace and automotive industries .

Hydrophilicity Adjustment

Adjusting the hydrophilicity of surfaces is another application. By varying the content of “Tert-butyl 2,2,2-trifluoroethyl oxalate” in copolymers, scientists can manipulate the water contact angle, which is essential for creating surfaces with specific wetting properties .

Fluorine Chemistry Research

This compound is also significant in the broader context of fluorine chemistry research. It contributes to the understanding of how fluorine atoms affect the physical and chemical properties of molecules, which is a key area of study for developing advanced materials with unique properties .

Safety and Hazards

The safety information for Tert-butyl 2,2,2-trifluoroethyl oxalate includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound.

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBILISVGIYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,2,2-trifluoroethyl oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)